

Application Notes and Protocols for XVA143 in Preclinical Models of Rheumatoid Arthritis

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Compound of Interest		
Compound Name:	XVA143	
Cat. No.:	B1241291	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The infiltration of leukocytes, particularly T lymphocytes, into the synovial tissue is a critical step in the pathogenesis of RA. This process is mediated by the interaction of cell adhesion molecules, including the lymphocyte function-associated antigen-1 (LFA-1) on leukocytes and the intercellular adhesion molecule-1 (ICAM-1) on endothelial and synovial cells.[1][2] Constitutive activation of LFA-1 has been observed in T lymphocytes from the synovial fluid of RA patients, contributing to the retention and accumulation of these inflammatory cells within the joint.[1] Therefore, targeting the LFA-1/ICAM-1 interaction represents a promising therapeutic strategy for rheumatoid arthritis.

XVA143 is a small molecule inhibitor of LFA-1.[3] While direct preclinical studies of **XVA143** in rheumatoid arthritis models are not yet extensively published, its mechanism of action as an LFA-1 antagonist suggests its potential utility in mitigating the inflammatory cascade in RA. These application notes provide a framework for evaluating the efficacy of **XVA143** in established preclinical models of rheumatoid arthritis, based on the known role of LFA-1 in the disease.

Mechanism of Action: LFA-1 in Rheumatoid Arthritis







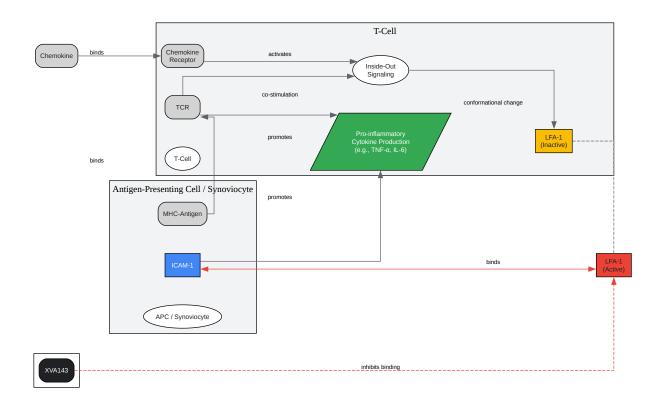
LFA-1, an integrin receptor expressed on leukocytes, plays a pivotal role in the inflammatory process of rheumatoid arthritis. Its activation and binding to ICAM-1 on various cell types within the joint synovium leads to:

- Leukocyte Adhesion and Transmigration: Facilitates the adhesion of circulating leukocytes to the endothelial lining of blood vessels and their subsequent migration into the synovial tissue.
- T-Cell Activation and Retention: Promotes the interaction between T-cells and antigenpresenting cells, as well as synovial fibroblasts, leading to T-cell activation, cytokine production, and retention within the synovium.[1]
- Inflammatory Cytokine Production: The engagement of LFA-1 can co-stimulate T-cells to produce pro-inflammatory cytokines, further perpetuating the inflammatory response within the joint.

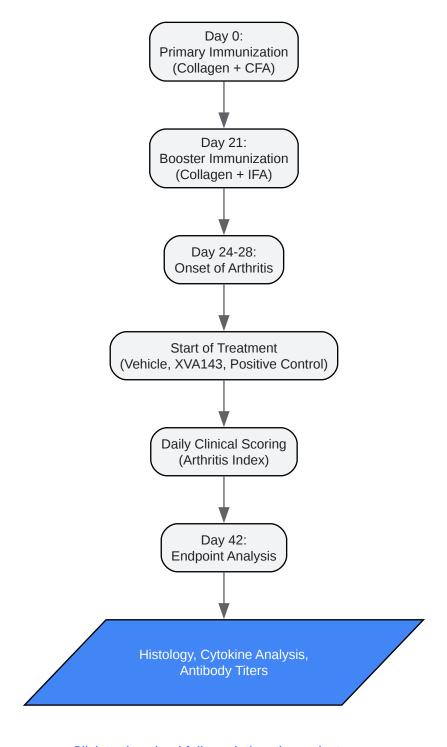
By blocking the LFA-1/ICAM-1 interaction, **XVA143** is hypothesized to inhibit these key processes, thereby reducing synovial inflammation and preventing joint damage.

Signaling Pathway of LFA-1 Mediated T-Cell Interaction in Rheumatoid Arthritis









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